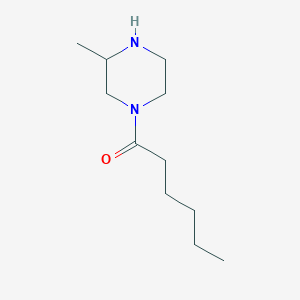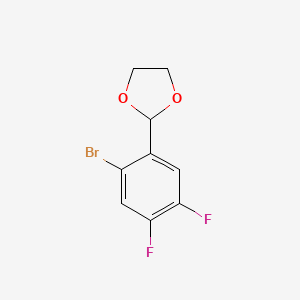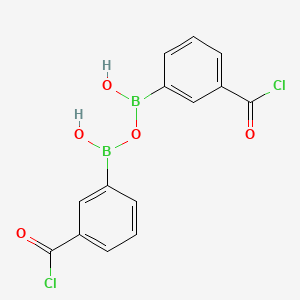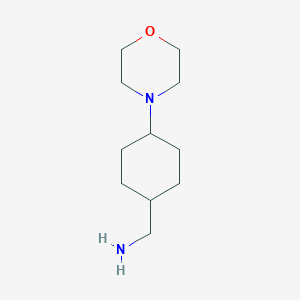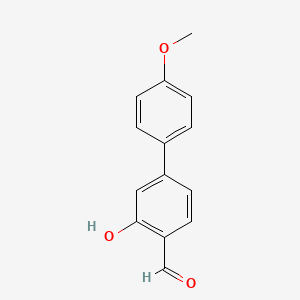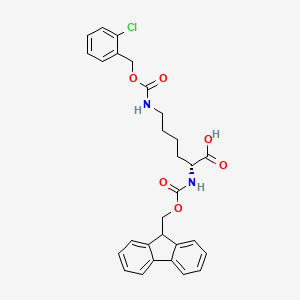
Fmoc-D-Lys(2-Cl-Z)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Lys(2-Cl-Z)-OH is an amino acid derivative with a wide range of applications in biochemistry and biopharmaceutical research. It is a derivative of lysine, an essential amino acid, which has been modified to contain a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a 2-chloro-4-methylpyridinium (Cl-Z) group at the ε-amino group of the side chain. The Fmoc group is responsible for protecting the amino acid from oxidation and hydrolysis, while the Cl-Z group provides a convenient handle for the synthesis of peptides and proteins. This compound is used in a variety of synthetic and research applications, including peptide synthesis, protein production, and biophysical studies.
科学研究应用
Fmoc-D-Lys(2-Cl-Z)-OH-D-Lys(2-Cl-Z)-OH has a variety of scientific research applications. It is used in peptide synthesis to produce peptides with a wide range of functionalities, including catalytic, fluorescent, and pharmacological activities. It is also used in protein production, where it is used to produce proteins with a wide range of functionalities, including catalytic, fluorescent, and pharmacological activities. In addition, this compound-D-Lys(2-Cl-Z)-OH is used in a variety of biophysical studies, such as X-ray crystallography and nuclear magnetic resonance spectroscopy, to study the structure and dynamics of proteins.
作用机制
Target of Action
Fmoc-D-Lys(2-Cl-Z)-OH is primarily used in the field of peptide synthesis. Its primary targets are the amino acid sequences that make up peptides. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide .
Mode of Action
This compound operates through a process known as Fmoc solid-phase peptide synthesis (SPPS). In this process, the compound is used to protect the amino group of the lysine residue during peptide synthesis. This protection allows for the selective formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The compound affects the biochemical pathway of peptide synthesis. Specifically, it is involved in the formation of peptide bonds, which are crucial for the structure and function of peptides. The compound’s action can influence the properties of the resulting peptide, including its stability, activity, and specificity .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with a specific sequence of amino acids. This can have a wide range of effects at the molecular and cellular level, depending on the nature of the peptide being synthesized .
Action Environment
The action of this compound can be influenced by various environmental factors, including the pH, temperature, and solvent conditions of the reaction. These factors can affect the efficiency of peptide bond formation and the overall yield of the peptide synthesis .
实验室实验的优点和局限性
Fmoc-D-Lys(2-Cl-Z)-OH-D-Lys(2-Cl-Z)-OH has a number of advantages and limitations for lab experiments. One of the major advantages of using this compound-D-Lys(2-Cl-Z)-OH is that it is highly stable and can be stored for long periods of time without degradation. In addition, this compound-D-Lys(2-Cl-Z)-OH is relatively easy to synthesize and can be used in a variety of synthetic and research applications. However, this compound-D-Lys(2-Cl-Z)-OH is relatively expensive and is not suitable for large-scale synthesis.
未来方向
The potential applications of Fmoc-D-Lys(2-Cl-Z)-OH-D-Lys(2-Cl-Z)-OH are vast and varied. One potential future direction is the development of new peptide and protein synthesis methods using this compound-D-Lys(2-Cl-Z)-OH as a building block. Another potential future direction is the development of new biophysical studies, such as X-ray crystallography and nuclear magnetic resonance spectroscopy, to study the structure and dynamics of proteins. Additionally, this compound-D-Lys(2-Cl-Z)-OH could be used in the development of new drugs and therapeutic agents, as well as in the production of biosensors and diagnostic tools. Finally, this compound-D-Lys(2-Cl-Z)-OH could be used in the development of new materials, such as polymers, for a variety of industrial and medical applications.
合成方法
Fmoc-D-Lys(2-Cl-Z)-OH-D-Lys(2-Cl-Z)-OH can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and enzymatic synthesis. In solid-phase synthesis, the this compound-D-Lys(2-Cl-Z)-OH is attached to a solid support, such as a polystyrene resin, and the desired peptide is synthesized by iteratively adding amino acids to the growing peptide chain. In solution-phase synthesis, the this compound-D-Lys(2-Cl-Z)-OH is dissolved in a suitable solvent, such as dimethylformamide, and the desired peptide is synthesized by adding amino acids to the growing peptide chain. In enzymatic synthesis, the this compound-D-Lys(2-Cl-Z)-OH is used as a substrate for an enzyme, such as a protease, which catalyzes the formation of the desired peptide.
属性
IUPAC Name |
(2R)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN2O6/c30-25-14-6-1-9-19(25)17-37-28(35)31-16-8-7-15-26(27(33)34)32-29(36)38-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h1-6,9-14,24,26H,7-8,15-18H2,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEYAXRHPZGZOL-AREMUKBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)


![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B6334542.png)
